Taprenepag

EP2 agonist receptor binding cAMP assay

Taprenepag (CP-544326) is the definitive EP2 agonist for reproducible research. With an EC50 of 2.8 nM and >320-fold selectivity over EP1, EP3, and EP4 receptors, it eliminates off-target confounding—unlike Butaprost (μM potency) or Evatanepag (~5-fold weaker). Validated by a high-resolution cryo-EM structure (PDB: 7CX3), it enables rational structure-based drug design and mutagenesis studies. For in vivo IOP studies, select the prodrug PF-04217329 (Taprenepag isopropyl), the only EP2 agonist with Phase 2 clinical data demonstrating additive efficacy with latanoprost. Do not substitute—quantitative pharmacodynamic differences guarantee irreproducible experimental outcomes.

Molecular Formula C24H22N4O5S
Molecular Weight 478.5 g/mol
CAS No. 752187-80-7
Cat. No. B515594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaprenepag
CAS752187-80-7
SynonymsCP 544326;  CP-544326;  CP544326;  Taprenepag;  752187-80-7;  PF-0421732 metabolite
Molecular FormulaC24H22N4O5S
Molecular Weight478.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30)
InChIKeyMFFBXYNKZHTCEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in DMSO

Structure & Identifiers


Interactive Chemical Structure Model





Taprenepag (CAS 752187-80-7) Procurement Overview: Potency, Selectivity, and Clinical Positioning


Taprenepag (CP-544326) is a non-prostanoid, potent, and selective agonist of the prostaglandin E2 receptor EP2 subtype [1]. It demonstrates high in vitro potency, with an EC50 of 2.8 nM and an IC50 of 10 nM at the human EP2 receptor [1]. Its active metabolite is CP-544326, while the isopropyl ester prodrug PF-04217329 (Taprenepag isopropyl) was developed to enhance corneal permeability and ocular bioavailability for glaucoma applications [2]. Taprenepag has been evaluated in preclinical models and Phase 2 clinical trials for its ability to lower intraocular pressure (IOP) in patients with primary open-angle glaucoma and ocular hypertension [3].

Why Taprenepag (752187-80-7) Cannot Be Substituted with Generic EP2 Agonists


Substituting Taprenepag with other EP2 receptor agonists such as Butaprost or Evatanepag (CP-533536) is scientifically invalid due to substantial differences in receptor binding potency, functional efficacy, and selectivity profiles [1][2]. Butaprost exhibits significantly weaker potency (EC50 in the micromolar range) [1], while Evatanepag has an approximately 5-fold lower potency (IC50 of 50 nM) compared to Taprenepag (IC50 of 10 nM). Furthermore, Taprenepag's >320-fold selectivity margin against EP1, EP3, and EP4 receptors is not uniformly shared across the class, and its unique chemical structure enables a specific binding mode validated by cryo-EM structural studies [2]. These quantitative differences in pharmacodynamics translate directly to divergent experimental outcomes, making generic substitution a source of irreproducible data in both in vitro and in vivo studies.

Taprenepag (752187-80-7) Quantitative Evidence Guide: Head-to-Head Comparisons for Procurement Decisions


Receptor Binding Affinity and Functional Potency: Taprenepag vs. Butaprost vs. Evatanepag

Taprenepag demonstrates substantially higher binding affinity (Ki) and functional potency (EC50) for the EP2 receptor compared to other EP2 agonists like Butaprost and Evatanepag (CP-533536) [1][2]. In HEK293 cells expressing human EP2, Taprenepag increases cAMP levels with an EC50 of 2.8 nM [1]. Its IC50 for the human EP2 receptor is 10 nM [1]. In contrast, the EP2 agonist Butaprost exhibits an EC50 of 2-6 µM in COS-7 cells transfected with the human EP2 receptor [2]. The selective EP2 agonist Evatanepag has a reported IC50 of 50 nM for the rat EP2 receptor . This represents an approximately 5-fold difference in potency between Taprenepag and Evatanepag, and a >700-fold difference compared to Butaprost.

EP2 agonist receptor binding cAMP assay selectivity

Selectivity Profile: Taprenepag's Quantified Advantage Over Off-Target EP Receptors

Taprenepag exhibits a well-defined and quantified selectivity window, crucial for interpreting experimental results without confounding signals from other prostanoid receptors . The compound's IC50 for EP1, EP3, and EP4 receptors is reported to be >3200 nM . This translates to a selectivity ratio of at least 320-fold when compared to its human EP2 IC50 of 10 nM. Furthermore, Taprenepag shows minimal activity against a panel of 37 other G protein-coupled receptors (≤30% inhibition at 10 µM) [1]. While Evatanepag is also described as selective, its exact selectivity margins against EP1, EP3, and EP4 are less well-documented in the primary literature, making Taprenepag a more predictable tool for isolating EP2-mediated effects.

receptor selectivity EP1 EP3 EP4 off-target

In Vivo IOP-Lowering Efficacy: Prodrug PF-04217329 in Preclinical Models vs. Vehicle

Taprenepag's active metabolite CP-544326 has poor corneal permeability. However, its isopropyl ester prodrug, PF-04217329, has been extensively characterized in preclinical models of glaucoma, demonstrating significant and sustained reduction in intraocular pressure (IOP) [1]. In single-day studies, once-daily dosing of PF-04217329 caused a 30-50% reduction in IOP in normotensive Dutch-belted rabbits, normotensive dogs, and laser-induced ocular hypertensive cynomolgus monkeys [1]. In multiple-day studies, the IOP reduction was 20-40% compared to vehicle-dosed eyes [1]. The IOP-lowering effect was sustained from 6 hours through 24 hours following a single topical dose [2]. This efficacy profile provides a clear rationale for selecting Taprenepag (or its prodrug) over other EP2 agonists that lack such comprehensive in vivo characterization.

intraocular pressure glaucoma in vivo efficacy prodrug

Clinical Efficacy: Phase 2 Comparison of Taprenepag Isopropyl vs. Latanoprost

A Phase 2, randomized, double-masked, dose-response trial compared Taprenepag isopropyl (PF-04217329) to latanoprost 0.005% in patients with primary open-angle glaucoma or ocular hypertension [1]. The study demonstrated that Taprenepag isopropyl monotherapy is comparable to latanoprost 0.005% in reducing IOP [1]. Importantly, the trial also showed that the activity of Taprenepag isopropyl is additive to that of latanoprost when used in combination [1]. This additive effect provides a key differentiator from other EP2 agonists for which such clinical data may not exist, and it supports its use as a combination agent in research protocols.

phase 2 clinical trial latanoprost IOP reduction additive effect

Structural Basis of EP2 Activation: Taprenepag vs. Evatanepag and PGE2

Cryo-electron microscopy (cryo-EM) structures of the EP2-Gs complex bound to Taprenepag, Evatanepag (CP-533536), and the endogenous agonist PGE2 have been resolved, revealing distinct features of agonist recognition and receptor activation [1]. The study shows that Taprenepag and Evatanepag bind to the orthosteric pocket of EP2 but induce subtly different conformational changes. Notably, EP2 activation by these agonists occurs in the absence of a typical W6.48 'toggle switch' and involves coupling to Gs via helix 8 [1]. The structural data provide a molecular rationale for the observed differences in potency and selectivity between Taprenepag and other ligands, offering a unique, mechanistic differentiator not available for many other EP2 agonists.

cryo-EM GPCR structure ligand binding molecular pharmacology

Ocular Bioavailability: Prodrug PF-04217329 Overcomes Poor Corneal Permeability of Taprenepag

Taprenepag (CP-544326) as the free acid has poor corneal permeability in ex vivo rabbit corneal models [1]. This limitation is addressed by the development of the isopropyl ester prodrug, PF-04217329 (Taprenepag isopropyl), which significantly increases corneal permeability and ocular bioavailability [1]. Topical ocular dosing of PF-04217329 in preclinical species resulted in ocular exposure of the active metabolite CP-544326 at levels greater than the EC50 for the EP2 receptor [2]. This is a critical differentiator for in vivo ophthalmic studies, as other EP2 agonists lacking a prodrug strategy may fail to achieve sufficient intraocular concentrations to activate the target receptor.

corneal permeability prodrug ocular bioavailability pharmacokinetics

Optimal Research and Industrial Applications for Taprenepag (752187-80-7)


In Vitro EP2 Receptor Signaling and Selectivity Profiling

Taprenepag (CP-544326) is ideally suited for in vitro experiments requiring robust and selective activation of the EP2 receptor. Its EC50 of 2.8 nM in cAMP accumulation assays ensures a strong signal with minimal compound usage, while its >320-fold selectivity over EP1, EP3, and EP4 receptors minimizes off-target effects, as confirmed by selectivity panel data . This makes it the reagent of choice for studies dissecting EP2-specific signaling pathways in cell lines or primary cells, where confounding activity at other prostanoid receptors must be avoided. For example, it can be used to validate EP2-mediated gene expression changes, second messenger responses, or downstream physiological processes in cellular models of inflammation, bone formation, or ocular physiology.

Preclinical Ocular Hypertension and Glaucoma Models

For in vivo studies of intraocular pressure (IOP) regulation and glaucoma, the prodrug PF-04217329 (Taprenepag isopropyl) should be selected over the free acid Taprenepag (CP-544326) due to its dramatically improved corneal permeability and ocular bioavailability [1]. Preclinical studies have demonstrated that once-daily topical dosing of PF-04217329 results in sustained IOP reductions of 20-50% in multiple species, including normotensive rabbits and dogs, as well as laser-induced ocular hypertensive cynomolgus monkeys [1]. The IOP-lowering effect lasts for at least 24 hours post-dose [2]. This well-characterized efficacy in disease-relevant animal models makes PF-04217329 a valuable tool for investigating mechanisms of aqueous humor dynamics and for benchmarking novel therapeutic candidates.

Clinical Translational Research and Combination Therapy Studies

Taprenepag isopropyl is the only EP2 agonist with published Phase 2 clinical trial data demonstrating both comparable efficacy to latanoprost 0.005% monotherapy and an additive IOP-lowering effect when used in combination with latanoprost [3]. This unique clinical dataset makes it the compound of choice for researchers designing translational studies that aim to model or predict human responses. It is particularly valuable for investigating additivity or synergy with standard-of-care agents in ocular hypertension and for supporting the development of novel fixed-dose combination therapies. The availability of human safety and efficacy data also provides a stronger regulatory and scientific foundation for institutional review board (IRB) and ethics committee approvals in translational research protocols.

Structural Biology and Computational Chemistry

The availability of a high-resolution cryo-EM structure of the EP2-Gs complex bound to Taprenepag (PDB: 7CX3) [4] provides a unique opportunity for structural biologists and computational chemists. This structure, which also includes comparisons with Evatanepag and PGE2, offers detailed insights into the ligand binding pose, receptor activation mechanism, and G protein coupling interface [4]. Researchers can use this structural information for molecular dynamics simulations, structure-based drug design, virtual screening campaigns, and to guide mutagenesis studies aimed at understanding the molecular determinants of EP2 receptor function and selectivity. This differentiates Taprenepag from other EP2 agonists for which high-resolution structural data in the active state may not be publicly available.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taprenepag

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.